molecular formula C10H11IO2 B156123 4-(p-Iodophenyl)butyric acid CAS No. 27913-58-2

4-(p-Iodophenyl)butyric acid

Número de catálogo B156123
Número CAS: 27913-58-2
Peso molecular: 290.1 g/mol
Clave InChI: OGOMLUBUDYFIOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(p-Iodophenyl)butyric acid, also known as 4-IPBA, is an organic compound with the empirical formula C10H11IO2 . It is a significant compound extensively explored for its diverse applications in scientific research . It serves as a synthetic, non-steroidal agent, showcasing its value through its ability to inhibit aromatase—an enzyme crucial for estrogen synthesis .


Synthesis Analysis

4-(p-Iodophenyl)butyric Acid is a reactant involved in the synthesis of meta- and paracyclophanes containing unsaturated amino acids and intramolecular Friedel-Crafts reactions for synthesis of 1-tetralones .


Molecular Structure Analysis

The molecular formula of 4-(p-Iodophenyl)butyric acid is C10H11IO2 . It has a molecular weight of 290.10 g/mol .


Chemical Reactions Analysis

4-(p-Iodophenyl)butyric Acid is a reactant involved in the synthesis of meta- and paracyclophanes containing unsaturated amino acids and intramolecular Friedel-Crafts reactions for synthesis of 1-tetralones .


Physical And Chemical Properties Analysis

The molecular formula of 4-(p-Iodophenyl)butyric acid is C10H11IO2, and it has a molecular weight of 290.10 g/mol .

Aplicaciones Científicas De Investigación

Application in Cancer Therapy

Field

This application falls under the field of Cancer Therapy .

Summary of the Application

4-(p-Iodophenyl)butyric acid is used in the synthesis of Albumin Binder–Conjugated Fibroblast Activation Protein Inhibitor Radiopharmaceuticals for cancer therapy .

Methods of Application

The general procedure for the preparation of these radiopharmaceuticals involves multiple steps, each with its own set of technical details and parameters .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the source .

Application in Pharmacokinetics

Field

This application is in the field of Pharmacokinetics .

Summary of the Application

4-(p-Iodophenyl)butyric acid is used in the synthesis of an Integrin αvβ6-Selective Peptide labeled with Aluminum [18F]Fluoride .

Methods of Application

The peptides NOTA-αvβ6-BP and NOTA-K (ABM)-αvβ6-BP were synthesized on solid phase, radiolabeled with aluminum [18F]fluoride, and evaluated in vitro (integrin ELISA, albumin binding, cell studies) and in vivo in mouse models .

Results or Outcomes

The albumin binding moiety resulted in prolonged circulation and higher αvβ6-targeted uptake .

Application in Synthesis of Meta- and Paracyclophanes

Field

This application is in the field of Organic Chemistry .

Summary of the Application

4-(p-Iodophenyl)butyric acid is used as a reactant in the synthesis of meta- and paracyclophanes containing unsaturated amino acids .

Methods of Application

The specific methods of application or experimental procedures are not detailed in the sources .

Results or Outcomes

The outcomes of this application are not explicitly mentioned in the sources .

Direcciones Futuras

4-(p-Iodophenyl)butyric acid has been used in the development of a new type of ER-specific radioiodine-labeled estrogen derivative ([131I]IPBA-EE), which was modified with an albumin-specific ligand 4-(p-iodophenyl) butyric acid (IPBA) to improve the metabolic stability and enhance the ER-targeting ability of estrogen . This molecule shows promise for future applications in single photon emission computed tomography imaging of blood pool, tumor, and lymph node with significantly improved pharmacokinetic properties .

Propiedades

IUPAC Name

4-(4-iodophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOMLUBUDYFIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405208
Record name 4-(p-Iodophenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(p-Iodophenyl)butyric acid

CAS RN

27913-58-2
Record name 4-(p-Iodophenyl)butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5 C mixture of 4-(4-aminophenyl)butyric acid (1.0 eq) and aqueous 6N hydrochloric acid (5.44 eq) was treated with 1.05 eq of a 3N aqueous solution of sodium nitrite, adding slowly so as to keep the temperature below 5 C. A solution of 2.8N aqueous potassium iodide (1.01 eq) was added. The reaction was stirred overnight. The layers were separated. The organic phase was purified by flash chromatography using methanol/methylene chloride as eluant to give 4-(4-iodophenyl)butyric acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(p-Iodophenyl)butyric acid
Reactant of Route 2
Reactant of Route 2
4-(p-Iodophenyl)butyric acid
Reactant of Route 3
Reactant of Route 3
4-(p-Iodophenyl)butyric acid
Reactant of Route 4
Reactant of Route 4
4-(p-Iodophenyl)butyric acid
Reactant of Route 5
Reactant of Route 5
4-(p-Iodophenyl)butyric acid
Reactant of Route 6
4-(p-Iodophenyl)butyric acid

Citations

For This Compound
146
Citations
D Xu, X Lin, X Zeng, X Wen, J Li, Y Li, J Huang… - Analytical …, 2021 - ACS Publications
Overexpression of estrogen receptors (ERs) is one of the important characteristics of most breast cancers. We aim to develop a new type of ER-specific radioiodine-labeled estrogen …
Number of citations: 4 pubs.acs.org
K Nishimura, H Kashiwagi, T Morita… - … Clinics and Research, 2023 - journals.lww.com
Boron neutron capture therapy (BNCT) has been applied for clinical trials on glioblastoma patients since 1950s, however, the low survival rate under the treatments has hampered the …
Number of citations: 2 journals.lww.com
C Zhang, Z Zhang, J Zeisler, N Colpo, KS Lin, F Benard - 2022 - Soc Nuclear Med
2872 Introduction: Alpha-melanocyte stimulating hormone (αMSH) is an endogenous ligand for the melanocortin-1 receptor (MC1R), which is specifically overexpressed in primary and …
Number of citations: 0 jnm.snmjournals.org
J Lau, O Jacobson, G Niu, KS Lin, F Bénard… - Bioconjugate …, 2019 - ACS Publications
Radioligand therapy (RLT) relies on the use of pharmacophores to selectively deliver ionization energy to cancers to exert its tumoricidal effects. Cancer cells that are not directly …
Number of citations: 82 pubs.acs.org
M Xu, P Zhang, J Ding, J Chen, L Huo… - Journal of Nuclear …, 2022 - Soc Nuclear Med
Fibroblast activation protein (FAP) has become an attractive target for diagnosis and therapy, and a series of FAP inhibitor (FAPI)–based radiotracers has been developed and had …
Number of citations: 51 jnm.snmjournals.org
HT Kuo, H Merkens, Z Zhang, C Uribe, C Zhang, J Lau… - 2018 - Soc Nuclear Med
7 Objectives: Various radiolabeled prostate specific membrane antigen (PSMA)-targeting radiotracers have been designed for radioligand therapy of prostate cancer, notably 177 Lu-…
Number of citations: 0 jnm.snmjournals.org
M Benešová, CA Umbricht, R Schibli… - Molecular …, 2018 - ACS Publications
The prostate-specific membrane antigen (PSMA) has emerged as an attractive prostate cancer associated target for radiotheragnostic application using PSMA-specific radioligands. …
Number of citations: 120 pubs.acs.org
X Wen, C Shi, D Xu, P Zhang, Z Li, J Li… - Molecular …, 2019 - ACS Publications
In this study, radioiodinated 4-(p-iodophenyl)butyric acid ([ 131 I]IBA) was synthesized and evaluated as a portable albumin-binder for potential applications in single photon emission …
Number of citations: 19 pubs.acs.org
Z Lin, W Song, X Zhang, F Yuan, X Song, X Lv, Y Gai… - 2023 - Soc Nuclear Med
P564 Introduction: Benzamide-based radioligands targeting melanin have shown prominent diagnostic value in melanoma. We previously developed a Fluorine-18 ( 18 F) labeled …
Number of citations: 0 jnm.snmjournals.org
X Wen, L Zhao, H Chen, Z Guo… - JOURNAL OF …, 2019 - … ST, HOBOKEN 07030-5774, NJ USA
Number of citations: 0

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.